molecular formula C14H11Cl2NO3 B564568 3-Hydroxymethyl Meclofenamic Acid CAS No. 67318-61-0

3-Hydroxymethyl Meclofenamic Acid

Katalognummer: B564568
CAS-Nummer: 67318-61-0
Molekulargewicht: 312.146
InChI-Schlüssel: SMILHFIJFWZZIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxymethyl Meclofenamic Acid is a metabolite of Meclofenamic Acid, a non-steroidal anti-inflammatory drug (NSAID). This compound is known for its role in inhibiting cyclooxygenase activity, which is crucial in the biosynthesis of prostaglandins, thereby reducing inflammation and pain .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxymethyl Meclofenamic Acid typically involves the hydroxylation of Meclofenamic Acid. One common method includes the use of boron reagents in a Suzuki–Miyaura coupling reaction . The reaction conditions often involve the use of palladium catalysts and anhydrous solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxymethyl Meclofenamic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of Meclofenamic Acid, each with unique pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile of 3-Hydroxymethyl Meclofenamic Acid

This compound exhibits approximately 20% of the activity of its parent compound, Meclofenamic Acid, in vitro . Its pharmacokinetic properties include:

  • Half-life : Approximately 15 hours
  • Peak Plasma Concentration : Achieved within a specific timeframe post-administration
  • Oral Clearance : Defined by the rate at which the drug is eliminated from the body

These properties suggest that this compound may play a significant role in enhancing the therapeutic efficacy of Meclofenamic Acid while potentially reducing side effects associated with higher doses .

Inflammation and Pain Management

Research indicates that this compound retains anti-inflammatory properties similar to its parent compound. Studies have shown that fenamate NSAIDs can inhibit the NLRP3 inflammasome, which is implicated in various inflammatory diseases. This suggests a potential application in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis and Alzheimer's disease .

Alzheimer’s Disease Therapeutics

Recent studies have explored the use of fenamate NSAIDs, including this compound, as inhibitors of the NLRP3 inflammasome in models of Alzheimer's disease. The ability to modulate neuroinflammation presents a novel therapeutic avenue for mitigating cognitive decline associated with neurodegenerative disorders .

Combination Therapies in Oncology

Preclinical trials have investigated the efficacy of combining Meclofenamic Acid with standard chemotherapeutic agents like Temozolomide (TMZ) in treating glioblastoma multiforme (GBM). The results indicate that this compound may enhance the sensitivity of GBM cells to TMZ-induced cytotoxicity, providing a basis for further clinical exploration .

Case Study 1: Efficacy in Rheumatoid Arthritis

In controlled clinical trials comparing Meclofenamate Sodium with aspirin for rheumatoid arthritis treatment, patients receiving Meclofenamate reported significant improvements in joint tenderness and pain management. The findings suggest that metabolites like this compound could contribute to these outcomes due to their pharmacological activity .

Case Study 2: Neuroinflammation and Alzheimer’s Disease

A rodent model study demonstrated that fenamate NSAIDs effectively reduced IL-1β production via NLRP3 inflammasome inhibition. This highlights the potential application of this compound in neuroprotective strategies against Alzheimer’s disease through modulation of inflammatory pathways .

Data Tables

Parameter Meclofenamic Acid This compound
Activity (in vitro) 100%~20%
Half-life Variable~15 hours
Key Indications Pain relief, inflammationPotential neuroprotection
Mechanism of Action COX inhibitionNLRP3 inflammasome inhibition

Wirkmechanismus

The primary mechanism of action of 3-Hydroxymethyl Meclofenamic Acid involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Hydroxymethyl Meclofenamic Acid is unique due to its specific hydroxymethyl group, which imparts distinct pharmacokinetic and pharmacodynamic properties. This modification enhances its solubility and bioavailability compared to its parent compound, Meclofenamic Acid .

Biologische Aktivität

3-Hydroxymethyl Meclofenamic Acid (3-HMMA) is a metabolite of Meclofenamic Acid (MFA), a nonsteroidal anti-inflammatory drug (NSAID) that has been utilized primarily for its analgesic and anti-inflammatory properties. Recent research has revealed significant insights into the biological activity of 3-HMMA, particularly in relation to its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Pharmacological Profile

3-HMMA exhibits various biological activities linked to its structural characteristics and metabolic pathways. The following table summarizes key pharmacological effects observed in studies:

Biological Activity Description References
Anti-inflammatory Inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis, which contributes to inflammation.
Analgesic Demonstrated efficacy in pain relief comparable to traditional NSAIDs.
Antitumor Activity Sensitizes glioblastoma cells to temozolomide (TMZ)-induced toxicity, potentially enhancing therapeutic outcomes.
Antioxidant Properties Exhibits antioxidant activity, scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition Inhibits various enzymes including acetylcholinesterase and α-glucosidase, suggesting potential for diabetes management.

The biological activity of 3-HMMA is primarily mediated through its interaction with specific molecular targets:

  • COX Inhibition : As a derivative of MFA, 3-HMMA retains the ability to inhibit COX-1 and COX-2 enzymes, leading to decreased production of pro-inflammatory mediators such as prostaglandins .
  • Cell Signaling Modulation : 3-HMMA may influence cell signaling pathways involved in apoptosis and cell proliferation, particularly in cancer cells .
  • Reactive Oxygen Species Scavenging : The compound's structure allows it to act as an antioxidant, neutralizing reactive oxygen species (ROS) and mitigating oxidative damage in cells .

Case Studies and Research Findings

Several studies have explored the biological activity of 3-HMMA:

  • Clinical Trials on Glioblastoma Treatment :
    • A clinical trial investigated the combination of MFA and TMZ for treating glioblastoma multiforme (GBM). Results indicated that MFA enhances the sensitivity of GBM cells to TMZ by modulating connexin43 expression and reducing tumor microtubes .
    • The trial demonstrated promising outcomes in terms of progression-free survival, supporting further exploration into MFA's role as an adjunct therapy in oncology.
  • In Vitro Studies on Enzyme Inhibition :
    • Research evaluating the inhibitory effects of 3-HMMA on various enzymes found significant activity against acetylcholinesterase and α-glucosidase, suggesting potential applications in managing conditions like Alzheimer's disease and diabetes .
    • These findings highlight the compound's versatility beyond anti-inflammatory applications.

Toxicological Considerations

While 3-HMMA shows promise in various therapeutic areas, it is essential to consider its safety profile:

  • Gastrointestinal Effects : Similar to other NSAIDs, there is a risk of gastrointestinal adverse events such as ulcers and bleeding . Monitoring is crucial when administering this compound.
  • Cardiovascular Risks : There is evidence linking NSAID use with increased cardiovascular risks, including myocardial infarction and heart failure exacerbation . Caution is advised when prescribing 3-HMMA to patients with pre-existing cardiovascular conditions.

Eigenschaften

IUPAC Name

2-[2,6-dichloro-3-(hydroxymethyl)anilino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3/c15-10-6-5-8(7-18)12(16)13(10)17-11-4-2-1-3-9(11)14(19)20/h1-6,17-18H,7H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMILHFIJFWZZIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2Cl)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652610
Record name 2-[2,6-Dichloro-3-(hydroxymethyl)anilino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67318-61-0
Record name 2-((2,6-Dichloro-3-(hydroxymethyl)phenyl)amino)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067318610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[2,6-Dichloro-3-(hydroxymethyl)anilino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((2,6-DICHLORO-3-(HYDROXYMETHYL)PHENYL)AMINO)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GTG42NLU2Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.